molecular formula C17H13NO2 B3904452 o-Methoxy-alpha-benzoylcinnamonitrile CAS No. 103457-28-9

o-Methoxy-alpha-benzoylcinnamonitrile

Cat. No.: B3904452
CAS No.: 103457-28-9
M. Wt: 263.29 g/mol
InChI Key: KZHSJEJCIOWDDR-RVDMUPIBSA-N
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Description

o-Methoxy-alpha-benzoylcinnamonitrile is an organic compound characterized by the presence of a methoxy group (-OCH3) attached to the ortho position of the benzene ring, an alpha-benzoyl group, and a cinnamonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-Methoxy-alpha-benzoylcinnamonitrile typically involves the following steps:

    Formation of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation, where benzoyl chloride reacts with a suitable aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.

    Formation of the Cinnamonitrile Moiety: The cinnamonitrile moiety can be synthesized through a Knoevenagel condensation reaction, where benzaldehyde reacts with malononitrile in the presence of a base like piperidine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

o-Methoxy-alpha-benzoylcinnamonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs the substitution to the ortho and para positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophilic reagents like bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

o-Methoxy-alpha-benzoylcinnamonitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of o-Methoxy-alpha-benzoylcinnamonitrile involves its interaction with molecular targets and pathways. The methoxy group can influence the electronic properties of the compound, affecting its reactivity and binding affinity to biological targets. The benzoyl and cinnamonitrile moieties can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Alcohol: Shares the cinnamyl moiety but lacks the benzoyl and methoxy groups.

    Cinnamic Aldehyde: Contains the cinnamyl moiety with an aldehyde group instead of a nitrile.

    Cinnamic Acid: Features the cinnamyl moiety with a carboxylic acid group.

Uniqueness

o-Methoxy-alpha-benzoylcinnamonitrile is unique due to the combination of its methoxy, benzoyl, and cinnamonitrile groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-2-benzoyl-3-(2-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-20-16-10-6-5-9-14(16)11-15(12-18)17(19)13-7-3-2-4-8-13/h2-11H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHSJEJCIOWDDR-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C#N)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C(\C#N)/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801166166
Record name Benzenepropanenitrile, α-[(2-methoxyphenyl)methylene]-β-oxo-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801166166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103457-28-9
Record name Benzenepropanenitrile, α-[(2-methoxyphenyl)methylene]-β-oxo-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103457-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanenitrile, α-[(2-methoxyphenyl)methylene]-β-oxo-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801166166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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